molecular formula C12H8ClNO4 B12633876 6-Chloro-8-methylquinoline-2,3-dicarboxylic acid CAS No. 948289-44-9

6-Chloro-8-methylquinoline-2,3-dicarboxylic acid

Cat. No.: B12633876
CAS No.: 948289-44-9
M. Wt: 265.65 g/mol
InChI Key: OJDUVKWEAZRCMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The preparation of 6-Chloro-8-methylquinoline-2,3-dicarboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 6-chloro-8-methylquinoline with diethyl oxalate under specific conditions to form the diethyl ester derivative . This ester can then be hydrolyzed to yield the desired dicarboxylic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

6-Chloro-8-methylquinoline-2,3-dicarboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Chloro-8-methylquinoline-2,3-dicarboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: It is employed in studies related to enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-8-methylquinoline-2,3-dicarboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The pathways involved in its mechanism of action are still under investigation, but it is known to affect various biochemical processes .

Comparison with Similar Compounds

6-Chloro-8-methylquinoline-2,3-dicarboxylic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity.

Properties

CAS No.

948289-44-9

Molecular Formula

C12H8ClNO4

Molecular Weight

265.65 g/mol

IUPAC Name

6-chloro-8-methylquinoline-2,3-dicarboxylic acid

InChI

InChI=1S/C12H8ClNO4/c1-5-2-7(13)3-6-4-8(11(15)16)10(12(17)18)14-9(5)6/h2-4H,1H3,(H,15,16)(H,17,18)

InChI Key

OJDUVKWEAZRCMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=CC(=C(N=C12)C(=O)O)C(=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.